molecular formula C11H8F4O2 B12308895 trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12308895
M. Wt: 248.17 g/mol
InChI Key: ZROVSFSOXUSPHD-UHFFFAOYSA-N
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Description

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative characterized by the presence of fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds and transition metal catalysts. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The fluorinated cyclopropane moiety can interact with biological targets in unique ways, leading to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through the fluorinated phenyl ring and cyclopropane moiety. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
  • trans-2-(3-(Trifluoromethyl)phenyl)vinylboronic acid
  • trans-2-(4-(Trifluoromethyl)phenyl)vinylboronic acid

Uniqueness: The uniqueness of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid lies in the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, this specific arrangement of fluorine atoms can lead to different interaction profiles with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8F4O2/c12-7-2-5(8-4-9(8)10(16)17)1-6(3-7)11(13,14)15/h1-3,8-9H,4H2,(H,16,17)

InChI Key

ZROVSFSOXUSPHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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